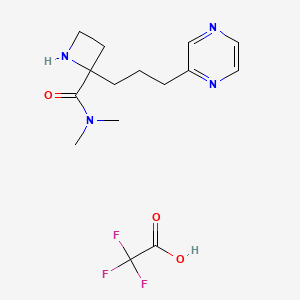

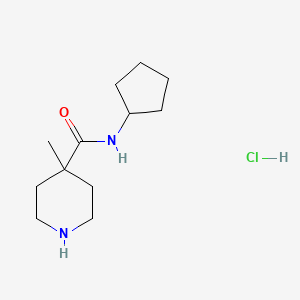

2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic aciddimethylamide trifluoroacetic acid salt

Descripción general

Descripción

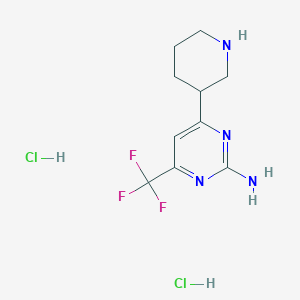

The compound “2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic aciddimethylamide trifluoroacetic acid salt” is a chemical compound with the molecular formula C13H20N4O . It is used in diverse scientific research due to its unique properties, making it a valuable tool for studying drug development, molecular biology, and organic synthesis.

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups, including an azetidine ring, a pyrazine ring, and an amide group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the presence of polar functional groups, while its melting and boiling points would be determined by the strength of intermolecular forces .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Bicyclic Azetidin-3-ones as Scaffolds for Azetidines : Research by Martínez and Fleet (2014) demonstrates the use of bicyclic azetidin-3-ones, closely related to the queried compound, as stable and divergent intermediates for synthesizing highly substituted azetidines. This suggests potential for creating novel complex azetidines using such scaffolds (Martínez & Fleet, 2014).

Synthesis via Stille Coupling : Karimi and Långström (2002) conducted a study on synthesizing a novel ligand for nicotinic receptors via a Stille coupling process, involving a compound structurally related to the queried compound. This study highlights the utility of such compounds in receptor-targeted synthesis (Karimi & Långström, 2002).

Antimycobacterial Evaluation : Semelková et al. (2017) explored the antimycobacterial potential of pyrazine-2-carboxylic acids, closely related to the queried compound. Their research included antimycobacterial, antibacterial, and antifungal growth inhibiting activity, suggesting a potential avenue for developing new treatments (Semelková et al., 2017).

Bioactive Compounds Derived from Pyrazin Dicarboxylic Acid : Ayyash and Habeeb (2019) synthesized novel bioactive 2-azetidinones derived from pyrazin dicarboxylic acid. These compounds demonstrated significant antibacterial and antifungal activities, indicating their potential in antimicrobial applications (Ayyash & Habeeb, 2019).

Trans-Selective Aryldifluoroalkylation : Xu et al. (2020) describe a nickel-catalyzed trans-selective dicarbofunctionalization of endocyclic enecarbamates, involving azetidines. This process is significant for synthesizing fluorinated amino acids and oligopeptides, relevant in pharmacological studies (Xu et al., 2020).

Chemical Reactions and Mechanisms

Multicomponent Coupling : Roy, Baviskar, and Biju (2015) reported a trifluoroacetic acid-promoted multicomponent coupling of aziridines, arynes, and water. This method, applicable to azetidines, produces N-aryl β-amino alcohol derivatives, which are important in medicinal chemistry (Roy, Baviskar, & Biju, 2015).

Catalyzed Construction of Chromeno[2,3-d]pyrimidinone Derivatives : Ghashang, Mansoor, and Aswin (2013) describe the synthesis of chromeno[2,3-d]pyrimidinone derivatives using pentafluorophenylammonium triflate as a catalyst. This illustrates the use of triflate, a component of the queried compound, in catalyzing significant chemical reactions (Ghashang, Mansoor, & Aswin, 2013).

NMR Spectroscopy in Determining pKa Values : Jones et al. (1996) utilized 19F NMR spectroscopy to determine pKa values of trifluoromethylazoles, showing the application of trifluoroacetic acid in analytical chemistry (Jones, Branch, Thompson, & Threadgill, 1996).

Mecanismo De Acción

Propiedades

IUPAC Name |

N,N-dimethyl-2-(3-pyrazin-2-ylpropyl)azetidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O.C2HF3O2/c1-17(2)12(18)13(6-7-16-13)5-3-4-11-10-14-8-9-15-11;3-2(4,5)1(6)7/h8-10,16H,3-7H2,1-2H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOSPKLBVDEAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1(CCN1)CCCC2=NC=CN=C2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic aciddimethylamide trifluoroacetic acid salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Chloro-1-phenyl-1H-[1,2,3]triazol-4-yl)-ethanone hydrochloride](/img/structure/B1402492.png)

![3-Methyl-3-(3-methyl-[1,2,4]oxadiazol-5-yl)-piperidine hydrochloride](/img/structure/B1402496.png)

![2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1402504.png)

![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride](/img/structure/B1402513.png)